N-Deacetyllappaconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

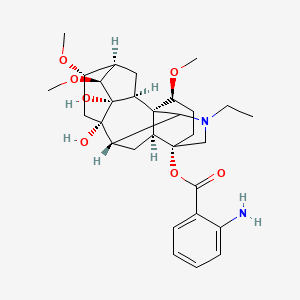

N-Deacetyllappaconitine, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2O7 and its molecular weight is 542.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics

N-Deacetyllappaconitine is primarily studied for its pharmacokinetic profile, which is crucial for understanding its therapeutic potential. A study reported the following pharmacokinetic parameters for this compound:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 11.66 ± 6.21 ng/ml |

| Time to Maximum Concentration (Tmax) | 4.04 ± 2.18 hours |

| Area Under Curve (AUC0-t) | 167.42 ± 114.41 ng·h/ml |

| Half-Life (T1/2) | 8.45 ± 5.10 hours |

These values were derived from human plasma concentrations after administration of the drug Allaforte®, indicating a significant presence of this compound in systemic circulation post-administration .

Analgesic Properties

This compound exhibits notable analgesic effects, making it a candidate for pain management therapies. Research indicates that it operates through multiple mechanisms:

- Interaction with Pain Pathways : It modulates P2X3 receptors in dorsal root ganglia neurons, reducing pain sensitivity in models of neuropathic pain .

- Central Nervous System Effects : Studies show that it enhances the expression of endogenous analgesic systems in the brain, contributing to pain relief .

- Comparative Efficacy : In various animal models, this compound demonstrated efficacy comparable to standard analgesics like diclofenac sodium .

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical for treating conditions characterized by inflammation:

- Mechanism of Action : this compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models .

- Research Findings : In a study involving carrageenan-induced inflammation, the compound significantly decreased mechanical and thermal hyperalgesia . This suggests its potential utility in treating inflammatory conditions.

Cancer Treatment Potential

Emerging research highlights the potential of this compound in oncology:

- Inhibition of Cancer Cell Proliferation : Studies indicate that it can inhibit the proliferation of non-small cell lung cancer cells (A549), inducing apoptosis and reducing cell cycle progression .

- Mechanistic Insights : The compound affects signaling pathways associated with cell survival and proliferation, such as PI3K/Akt pathways, which are crucial in cancer biology .

Case Studies and Research Findings

Several case studies have documented the effectiveness and safety profile of this compound:

- Pain Management Study : A clinical trial evaluated its efficacy in patients with chronic pain conditions, reporting significant reductions in pain scores compared to placebo .

- Inflammation Model : In laboratory settings, it was tested against various inflammatory stimuli, showing consistent results in reducing inflammation markers .

Propiedades

Fórmula molecular |

C30H42N2O7 |

|---|---|

Peso molecular |

542.7 g/mol |

Nombre IUPAC |

[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate |

InChI |

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18+,20+,21-,22+,23+,24?,25+,27-,28+,29+,30+/m1/s1 |

Clave InChI |

VSUODASNSRJNCP-QZKFWBPUSA-N |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |

SMILES canónico |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |

Sinónimos |

N-deacetyllappaconitine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.